2-(Dimethylamino)ethene-1-sulfonyl fluoride
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Overview
Description
2-(Dimethylamino)ethene-1-sulfonyl fluoride is a chemical compound with significant applications in various fields of science and industry. It is known for its reactivity and stability, making it a valuable reagent in organic synthesis and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethene-1-sulfonyl fluoride typically involves the reaction of dimethylamine with ethenesulfonyl fluoride under controlled conditions. This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrogen fluoride byproduct. The reaction is usually performed at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with electrophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic addition reactions often involve halogens or hydrogen halides.
Oxidizing Agents: Oxidation reactions may use agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can involve reagents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while addition of a halogen can result in a dihalogenated product.
Scientific Research Applications
2-(Dimethylamino)ethene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: In chemical biology, it serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, including dyes, lubricants, and photoresist materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. This reactivity is exploited in chemical biology to modify proteins and study their functions. The compound can target active site residues in enzymes, leading to inhibition or modification of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Ethenesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group, making it less versatile in certain reactions.
Methanesulfonyl Fluoride: Another sulfonyl fluoride compound, but with different reactivity due to the absence of the ethene moiety.
Benzenesulfonyl Fluoride: Contains an aromatic ring, leading to different chemical properties and applications.
Uniqueness
2-(Dimethylamino)ethene-1-sulfonyl fluoride is unique due to the presence of both the dimethylamino and sulfonyl fluoride groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis and research. Its ability to participate in diverse chemical reactions and its utility in modifying biological molecules set it apart from other similar compounds.
Properties
CAS No. |
60538-07-0 |
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Molecular Formula |
C4H8FNO2S |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(dimethylamino)ethenesulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c1-6(2)3-4-9(5,7)8/h3-4H,1-2H3 |
InChI Key |
FZLCHGBQIHLEBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CS(=O)(=O)F |
Origin of Product |
United States |
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